2-(ADAMANTANE-1-AMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-(ADAMANTANE-1-AMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, which is a type of diamondoid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTANE-1-AMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through an amide bond formation, followed by the construction of the benzothiophene ring system. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTANE-1-AMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(ADAMANTANE-1-AMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(ADAMANTANE-1-AMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s stability and binding affinity to target proteins or enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(ADAMANTANE-1-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXAMIDE: Shares a similar core structure but with different substituents, leading to variations in reactivity and properties.
ETHYL 2-(ADAMANTANE-1-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE: Contains a benzothiazole ring instead of a benzothiophene ring, resulting in different chemical and biological properties.
METHYL 1-[2-(ADAMANTANE-1-AMIDO)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLATE:
Uniqueness
2-(ADAMANTANE-1-AMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its specific combination of the adamantane moiety and the benzothiophene ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(adamantane-1-carbonylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-11-2-3-16-15(4-11)17(18(22)24)19(26-16)23-20(25)21-8-12-5-13(9-21)7-14(6-12)10-21/h11-14H,2-10H2,1H3,(H2,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASQYVHYZDCWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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